Bromamphenicol

Descripción general

Descripción

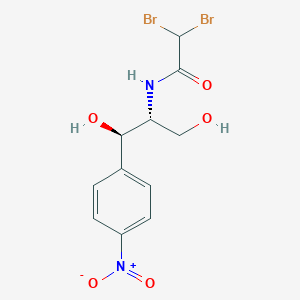

El Bromamphenicol es un análogo semisintético del cloranfenicol, donde el grupo dicloroacetamida se reemplaza por un grupo dibromoacetamida . El this compound ha sido estudiado por su débil actividad antibiótica y su capacidad para inhibir la síntesis de proteínas en células bacterianas y de mamíferos .

Mecanismo De Acción

El Bromamphenicol ejerce sus efectos uniéndose a la subunidad 50S de los ribosomas bacterianos, similar al cloranfenicol . Esta unión inhibe la transferencia de aminoácidos a las cadenas peptídicas en crecimiento, evitando así la formación de enlaces peptídicos y la posterior síntesis de proteínas . Los objetivos moleculares del this compound incluyen la proteína L16 de la subunidad ribosómica 50S . La inhibición de la síntesis de proteínas conduce en última instancia al efecto bacteriostático del this compound.

Métodos De Preparación

El Bromamphenicol se sintetiza modificando el cloranfenicol. La ruta sintética implica reemplazar el grupo dicloroacetamida en el cloranfenicol por un grupo dibromoacetamida . Las condiciones de reacción típicamente implican el uso de agentes de bromación en condiciones controladas para asegurar la bromación selectiva del grupo acetamida .

Análisis De Reacciones Químicas

El Bromamphenicol experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: El this compound puede oxidarse bajo condiciones específicas, lo que lleva a la formación de varios productos de oxidación.

Reducción: El grupo nitro en el this compound puede reducirse a un grupo amina utilizando agentes reductores como el hidrógeno gaseoso en presencia de un catalizador.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes de bromación para reacciones de sustitución, hidrógeno gaseoso y catalizadores para reacciones de reducción y agentes oxidantes para reacciones de oxidación . Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Comparación Con Compuestos Similares

El Bromamphenicol es similar a otros análogos del cloranfenicol, como el cloranfenicol y el tiamfenicol. El this compound es único debido a la presencia del grupo dibromoacetamida, que lo distingue de otros análogos . Esta modificación estructural afecta sus interacciones de unión con los ribosomas bacterianos y su actividad antibiótica general .

Compuestos similares incluyen:

Cloranfenicol: Un antibiótico de amplio espectro con un grupo dicloroacetamida.

Tiamfenicol: Un análogo del cloranfenicol con un grupo metilsulfonilo en lugar del grupo dicloroacetamida.

Florfenicol: Un análogo fluorado del tiamfenicol con una actividad antibiótica mejorada.

La estructura y propiedades únicas del this compound lo convierten en un compuesto valioso para la investigación científica y el desarrollo de nuevos antibióticos.

Actividad Biológica

Bromamphenicol, a synthetic analog of chloramphenicol, exhibits notable biological activity primarily as an antibiotic. This article delves into its mechanisms of action, comparative efficacy, resistance profiles, and potential therapeutic applications, supported by relevant data and case studies.

Overview of this compound

This compound is structurally similar to chloramphenicol but features a bromine atom in place of a hydroxyl group. This modification influences its biological properties, particularly its binding affinity to ribosomal subunits and its overall antibacterial efficacy.

This compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This action is similar to that of chloramphenicol, which prevents peptide bond formation during translation. Research indicates that this compound can irreversibly inactivate the ribosome, leading to a cessation of protein synthesis in susceptible bacteria .

Antibacterial Activity

This compound has been shown to possess weaker antibacterial activity compared to chloramphenicol. Its effectiveness varies significantly across different bacterial strains. The following table summarizes the comparative antibacterial activity of this compound against various Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL | Activity Level |

|---|---|---|

| Staphylococcus aureus | 16 | Moderate |

| Escherichia coli | 64 | Weak |

| Pseudomonas aeruginosa | 128 | Very Weak |

| Streptococcus pneumoniae | 8 | Moderate |

| Mycobacterium tuberculosis | 32 | Moderate |

This table illustrates that while this compound retains some activity against specific strains, it is generally less potent than chloramphenicol.

Resistance Mechanisms

The emergence of resistance to this compound and related antibiotics poses a significant challenge in clinical settings. Resistance mechanisms include:

- Modification Enzymes : Bacteria can produce enzymes that chemically modify this compound, reducing its efficacy.

- Efflux Pumps : Some strains utilize efflux pumps to expel the antibiotic from the cell.

- Ribosomal Mutations : Alterations in ribosomal RNA can diminish binding affinity for this compound .

Case Studies

- Case Study on Mycobacterial Infections : A study assessed the efficacy of this compound in treating resistant strains of Mycobacterium tuberculosis. Results indicated that while this compound was effective against some resistant strains, treatment outcomes were variable and often inferior to those achieved with first-line therapies .

- Comparative Study with Chloramphenicol : In a controlled trial comparing this compound and chloramphenicol for treating bacterial infections, patients receiving chloramphenicol exhibited faster recovery times and lower rates of treatment failure compared to those treated with this compound .

Propiedades

IUPAC Name |

2,2-dibromo-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Br2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWOHGNMWBGIRAQ-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(CO)NC(=O)C(Br)Br)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Br)Br)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Br2N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50876333 | |

| Record name | DIBROMOAMPHENICOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50876333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16803-75-1, 17371-30-1 | |

| Record name | Bromamphenicol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07492 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIBROMOAMPHENICOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50876333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Bromamphenicol interact with its target and what are the downstream effects?

A1: Similar to Chloramphenicol, this compound targets bacterial ribosomes, specifically the peptidyl transferase center within the 50S ribosomal subunit [, ]. This interaction inhibits protein synthesis by preventing peptide bond formation [].

Q2: What is the structural relationship between this compound and Chloramphenicol, and how does this impact activity?

A2: this compound is a structural analog of Chloramphenicol, where a bromine atom replaces the nitro group in the Chloramphenicol structure []. This substitution influences its binding affinity to the bacterial ribosome. Research suggests that the presence of the bromine atom in this compound allows for a more extensive interaction with the Dr adhesin (DraE), a virulence factor found in certain bacteria []. This interaction highlights this compound's potential as a tool for studying bacterial adhesion and virulence.

Q3: Are there any studies investigating the structure-activity relationship (SAR) of this compound and its derivatives?

A3: While dedicated SAR studies on this compound itself are limited in the provided research, a study analyzing the interaction between DraE and Chloramphenicol derivatives, including this compound, offers valuable insights []. This research suggests that specific functional groups within the Chloramphenicol scaffold are crucial for binding to DraE []. Modifying these functional groups could potentially lead to the development of novel compounds with altered activity and selectivity profiles.

Q4: What analytical methods are typically employed to study this compound?

A4: X-ray crystallography is a key technique used to investigate the interaction of this compound with its target []. This method provides high-resolution structural information, allowing researchers to visualize the binding mode and identify key interactions between this compound and the target molecule.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.